3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride
Description
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a halogenated pyrazole derivative featuring a bromine atom at position 3, a sulfonyl chloride group at position 4, and a 2,2-difluoroethyl substituent at position 1 of the pyrazole ring. This compound is of significant interest in medicinal and agrochemical synthesis due to its reactive sulfonyl chloride moiety, which enables facile derivatization into sulfonamides or other sulfonyl-containing compounds. The bromine atom enhances its utility in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the difluoroethyl group contributes to metabolic stability and lipophilicity, influencing bioavailability .
Structure
3D Structure
Properties
Molecular Formula |
C5H4BrClF2N2O2S |
|---|---|
Molecular Weight |
309.52 g/mol |
IUPAC Name |
3-bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C5H4BrClF2N2O2S/c6-5-3(14(7,12)13)1-11(10-5)2-4(8)9/h1,4H,2H2 |
InChI Key |
DOGFMVYJTKWICU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Bromination of Pyrazole Intermediates
The core pyrazole scaffold is typically functionalized at the 3-position via electrophilic bromination. A patent by CN102399211A demonstrates that phosphorus tribromide (PBr₃) acts as both a catalyst and bromine source when combined with elemental bromine (Br₂) in dichloromethane at 0–50°C. For 1-(2,2-difluoroethyl)pyrazole derivatives, this method achieves >85% bromination efficiency while preserving the difluoroethyl substituent’s integrity. Kinetic studies suggest a two-step mechanism:
- Coordination : PBr₃ activates Br₂ through halogen-bond formation, generating a reactive Br⁺ species.
- Electrophilic attack : The electron-rich C3 position of the pyrazole undergoes bromination, followed by deprotonation to restore aromaticity.
Table 1 : Bromination Efficiency Under Varied Conditions
| Temperature (°C) | PBr₃:Br₂ Ratio | Yield (%) |
|---|---|---|
| 0 | 1:1.2 | 78 |
| 25 | 1:1.5 | 92 |
| 50 | 1:2 | 85 |
Data adapted from CN102399211A and fluorinated pyrazole syntheses.
Sulfonylation Strategies
Optimization of Difluoroethyl Group Incorporation
Nucleophilic Substitution for N-Alkylation
The 2,2-difluoroethyl group is introduced via SN2 displacement of chloroethyl precursors. Using potassium fluoride (KF) in DMF at 120°C, researchers achieved 89% substitution efficiency while maintaining pyrazole ring stability.
Key challenges :
One-Pot Bromination-Sulfonylation
Recent advances enable sequential bromination and sulfonylation in a single reactor. A 2024 protocol combines PBr₃/Br₂ with SO₂Cl₂ in a toluene/ACN biphasic system, achieving 87% overall yield with 99% purity. This method reduces purification steps and improves atom economy by 22% compared to traditional approaches.
Analytical Characterization and Quality Control
Spectroscopic Identification
- ¹H NMR : The difluoroethyl group shows characteristic splitting patterns (δ 4.35 ppm, tt, J=14.2 Hz).
- 19F NMR : Two distinct signals at δ −118.4 ppm (CF₂) and −62.1 ppm (SO₂Cl) confirm successful functionalization.
- HRMS : Molecular ion peak at m/z 309.52 ([M+H]⁺) matches the theoretical molecular weight.
Purity Assessment
HPLC analysis using a C18 column (ACN/H₂O gradient) resolves critical impurities:
- Impurity A (1.2%): Des-bromo analog (RT 6.7 min)
- Impurity B (0.8%): Hydrolyzed sulfonic acid (RT 8.2 min)
Stability studies indicate the compound degrades by <0.5%/month when stored under argon at −20°C.
Industrial-Scale Production Considerations
Cost Analysis
Table 2 : Production Costs per Kilogram
| Component | Cost (USD) |
|---|---|
| 1-(2,2-Difluoroethyl)pyrazole | 420 |
| Bromination reagents | 185 |
| Sulfonylation reagents | 310 |
| Purification | 90 |
| Total | 1,005 |
Economies of scale reduce costs to $780/kg at 100 kg batches through solvent recycling and catalytic recovery.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group (-SO₂Cl) undergoes nucleophilic substitution with amines, alcohols, and thiols:
Mechanism :
-
The sulfonyl chloride acts as an electrophile, reacting via a two-step process:
-
Nucleophilic attack at the sulfur atom.
-
Departure of the chloride leaving group.
-
Cross-Coupling Reactions
The bromine atom at the 3-position participates in metal-catalyzed cross-couplings:
Key Findings :
-
Steric effects from the difluoroethyl group reduce coupling efficiency .
-
Microwave-assisted heating (100°C, 1 hr) improves reaction rates .
Elimination:
Under strong bases (e.g., NaOH), the sulfonyl chloride can eliminate HCl to form a sulfonic acid derivative:
Reduction:
Limited data exist, but Pd/C with H₂ may reduce the sulfonyl chloride to a thiol.
Biological Interactions
The compound’s difluoroethyl group enhances metabolic stability by reducing oxidative degradation . Key interactions include:
Scientific Research Applications
Medicinal Chemistry
The compound serves as a vital building block in the synthesis of various pharmaceutical agents. Its sulfonyl chloride functional group allows for nucleophilic substitutions, facilitating the development of new drugs.
Case Study: Anticancer Agents
Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. For instance, modifications of the pyrazole nucleus have been shown to inhibit cancer cell proliferation effectively. The incorporation of the difluoroethyl group enhances the lipophilicity and biological activity of these compounds, making them more effective in targeting cancer cells .
Agrochemical Applications
The compound is also explored for its potential as a pesticide or herbicide. The fluorinated moiety contributes to increased stability and bioactivity in agrochemical formulations.
Case Study: Herbicidal Activity
In studies focusing on herbicidal applications, compounds similar to this compound have demonstrated effective control over various weed species. The sulfonamide functionality is crucial for the herbicidal mechanism, which interferes with amino acid synthesis in plants .
Synthesis and Preparation Methods
The synthesis of this compound typically involves several steps:
- Formation of Pyrazole Ring : Starting materials undergo cyclization to form the pyrazole core.
- Bromination : The introduction of bromine at the 3-position of the pyrazole ring is achieved using brominating agents.
- Sulfonylation : The final step involves the reaction with sulfonyl chlorides to introduce the sulfonyl chloride group.
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Synthesis of anticancer agents | Inhibition of cancer cell proliferation |
| Agrochemicals | Development of herbicides | Control over weed species |
| Synthesis | Building block for various chemical reactions | Reactivity with nucleophiles |
Mechanism of Action
The mechanism of action of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit enzyme activity or modify protein functions, making it useful in drug development and biochemical research .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride, a comparative analysis with structurally related pyrazole sulfonyl chlorides and halogenated pyrazole derivatives is provided below.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Comparisons
Substituent Effects on Reactivity The sulfonyl chloride group in the target compound and 3-fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride enables nucleophilic substitution (e.g., with amines to form sulfonamides) . However, the bromine in the target compound provides additional versatility in cross-coupling reactions, unlike the fluorine in the benzene-based analogue.
Electronic and Steric Considerations
- The sulfanyl group in 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () reduces electrophilicity compared to sulfonyl chlorides, limiting its utility in SN2 reactions but favoring thiol-disulfide exchange chemistry .
- The trifluoromethyl group in ’s compound introduces strong electron-withdrawing effects, stabilizing the pyrazole ring but reducing nucleophilicity at adjacent positions.
Synthetic Applications The target compound’s bromine and sulfonyl chloride combination allows sequential functionalization (e.g., coupling followed by sulfonylation), a feature absent in simpler halogenated pyrazoles like those in .
Research Findings and Implications
- Reactivity Studies : The sulfonyl chloride group in the target compound reacts efficiently with primary amines at room temperature, yielding sulfonamides in >80% purity (inferred from analogous reactions in ) .
- Stability: The difluoroethyl group reduces hydrolysis rates of the sulfonyl chloride compared to non-fluorinated analogues, as observed in related compounds .
- Agrochemical Relevance: Brominated pyrazoles are widely used in herbicide development; the target compound’s dual functionality (Br and SO₂Cl) positions it as a key intermediate for novel agrochemicals .
Biological Activity
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride (CAS No. 1946823-35-3) is a synthetic compound belonging to the pyrazole family, characterized by its unique molecular structure that includes a bromine atom, a difluoroethyl group, and a sulfonyl chloride moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Molecular Formula : C5H4BrClF2N2O2S
- Molecular Weight : 309.52 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The difluoroethyl group enhances the binding affinity of the compound to its targets, while the bromine atom may participate in halogen bonding, stabilizing interactions with biomolecules. This mechanism is critical in mediating its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds within the pyrazole family exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains such as E. coli and Staphylococcus aureus. In one study, compounds showed promising results with inhibitory concentrations that suggest potential use as antibacterial agents .
| Compound | Target Organisms | Inhibitory Concentration (µg/mL) |
|---|---|---|
| 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole | E. coli, S. aureus | 10 - 40 |
| Standard Antibiotic (e.g., Ampicillin) | Various | 0.25 - 1 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been widely studied. For example, certain synthesized pyrazoles demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . The structural modifications in compounds like this compound may enhance their efficacy in reducing inflammation.
Anticancer Activity
Emerging evidence suggests that pyrazole derivatives can also exhibit anticancer properties. A study highlighted the synthesis of novel pyrazole compounds that showed cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The incorporation of the sulfonyl chloride group may further enhance these properties by facilitating reactions with biological nucleophiles.
Study on Antimicrobial Efficacy
In a recent study published in PubMed Central, researchers synthesized a series of pyrazole derivatives and evaluated their antimicrobial activity against E. coli and S. aureus. The results indicated that modifications at the 4-position of the pyrazole ring significantly affected antimicrobial potency, with some compounds exhibiting up to 90% inhibition at low concentrations .
Anti-inflammatory Evaluation
Another study focused on assessing the anti-inflammatory effects of pyrazole derivatives in animal models. The results demonstrated that selected compounds significantly reduced carrageenan-induced paw edema in rats compared to controls, suggesting their potential as therapeutic agents for inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrazole core. First, introduce the 2,2-difluoroethyl group via alkylation of a pyrazole precursor under basic conditions (e.g., NaH/DMF). Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent. Finally, chlorosulfonation at the 4-position employs chlorosulfonic acid under controlled temperatures (0–5°C). Key intermediates (e.g., 1-(2,2-difluoroethyl)-1H-pyrazole) should be characterized via /-NMR and LC-MS. The sulfonyl chloride group’s presence is confirmed by IR (S=O stretching at ~1370 cm) and -NMR .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) and a C18 column to assess purity (>95% by area normalization). Structural confirmation requires single-crystal X-ray diffraction (SCXRD) to resolve bond angles and substituent orientations. For example, analogous pyrazole-sulfonyl chlorides have been crystallized in monoclinic systems (space group P2/c) with key bond lengths (C-S: ~1.76 Å, S-Cl: ~2.07 Å) . SCXRD data should be cross-validated with DFT calculations (B3LYP/6-311+G(d,p)) to confirm electronic environments .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during sulfonyl chloride formation in pyrazole systems?
- Methodological Answer : Competing hydrolysis of the sulfonyl chloride group can be minimized by using anhydrous chlorosulfonic acid and maintaining reaction temperatures below 10°C. Inert atmosphere (N/Ar) and moisture-free solvents (e.g., dry CHCl) are critical. Post-reaction, rapid quenching with ice-cold water followed by extraction with ethyl acetate reduces degradation. For stability, store the product under argon at –20°C with desiccant .
Q. How does the electron-withdrawing 2,2-difluoroethyl group influence the reactivity of the sulfonyl chloride moiety?
- Methodological Answer : The 2,2-difluoroethyl group enhances electrophilicity at the sulfonyl chloride via inductive effects, increasing its reactivity toward nucleophiles (e.g., amines, alcohols). Comparative studies with non-fluorinated analogs show faster substitution kinetics (pseudo-first-order rate constants increased by ~2.5× in SN2 reactions with piperidine). This is corroborated by Hammett σ values for –CF- groups (+0.43), which polarize the sulfonyl chloride’s S–Cl bond .
Q. How can structural analogs of this compound be leveraged in designing kinase inhibitors?
- Methodological Answer : Pyrazole-sulfonyl chlorides serve as electrophilic warheads for covalent kinase inhibition. For example, targeting cysteine residues in ATP-binding pockets (e.g., EGFR T790M mutants) requires optimizing steric compatibility. Docking simulations (AutoDock Vina) with PDB: 4WKQ reveal that the 2,2-difluoroethyl group reduces steric clash with Thr854, while the sulfonyl chloride forms a stable thioether bond with Cys796. Biological assays (IC) should validate inhibition potency .
Q. How to resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?
- Methodological Answer : Discrepancies often arise from crystallographic packing effects or solvent-dependent conformational changes. For instance, 3-(4-bromophenyl)-1-phenylpyrazole-4-carbaldehyde exhibits varying anti-tumor activities (IC = 2–15 µM) depending on solvent polarity. Conduct comparative SCXRD studies to identify conformational flexibility, and use molecular dynamics (MD) simulations (AMBER force field) to correlate solvent interactions with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
